Product packaging for Benastatin D(Cat. No.:CAS No. 150151-89-6)

Benastatin D

Cat. No.: B114444
CAS No.: 150151-89-6
M. Wt: 458.5 g/mol
InChI Key: GLNSGIZGIVNPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benastatin D is a pentangular polyphenol compound belonging to the aromatic type II polyketide family, naturally derived from Streptomyces species. These compounds are characterized by a complex, highly oxygenated 6/6/6/6/6-fused ring system and are the subject of research due to their diverse biological activities . As a member of the benastatin class, it is of significant interest in early-stage research for its potential antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus . Research into similar benastatins has shown that they can function as inhibitors of glutathione S-transferase, an enzyme involved in cellular detoxification processes, which may contribute to their bioactivity . The core structure of benastatins suggests potential for research in overcoming antimicrobial resistance (AMR) and in exploring novel anticancer mechanisms. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30O5 B114444 Benastatin D CAS No. 150151-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150151-89-6

Molecular Formula

C29H30O5

Molecular Weight

458.5 g/mol

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentyl-5,6-dihydrobenzo[a]tetracen-8-one

InChI

InChI=1S/C29H30O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h10-14,30-33H,4-9H2,1-3H3

InChI Key

GLNSGIZGIVNPCR-UHFFFAOYSA-N

SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)C(=C1)O

Canonical SMILES

CCCCCC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)C(=C1)O

Other CAS No.

150151-89-6

Synonyms

benastatin D

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Benastatin D exhibits promising anticancer properties primarily through its role as a glutathione S-transferase (GST) inhibitor. GSTs are enzymes that play a crucial role in detoxification processes within cells. Inhibition of these enzymes can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Case Study: Induction of Apoptosis

  • A study demonstrated that Benastatin A (closely related to this compound) induced apoptosis in mouse colon adenocarcinoma cells by inhibiting GST activity. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic potential against various cancers .

Antimicrobial Properties

This compound has shown antibacterial activity against several strains of bacteria, including Micrococcus luteus. This property positions it as a potential candidate for developing new antimicrobial agents to combat antibiotic-resistant bacteria .

Data Table: Antimicrobial Activity of Benastatin Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benastatin AMicrococcus luteus31.3 μM
Benastatin BMicrococcus luteus3.9 μM
Benastatin KMicrococcus luteus7.8 μM

Enzyme Inhibition Studies

Research indicates that this compound competes with glutathione for binding sites on GST enzymes, effectively inhibiting their activity. This mechanism underpins its potential therapeutic effects and provides insights into how similar compounds might interact with biological targets .

Case Study: Binding Affinity Analysis

  • Studies on the binding affinity of Benastatin derivatives to GST revealed significant competition with glutathione, highlighting the importance of structural modifications in enhancing inhibitory potency.

Biosynthetic Pathway Insights

The biosynthetic pathway of Benastatin compounds involves complex enzymatic reactions that include alkylation processes and cyclization steps. Understanding these pathways can facilitate the development of synthetic analogs with improved biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Benastatins share a common polycyclic aromatic scaffold but differ in substituents and oxidation states. Key structural distinctions include:

Compound Core Structure Substituents/Modifications Reference
Benastatin A Benzo[a]naphthacene carboxylic acid 1,7,9,11-tetrahydroxy; C-3 pentyl chain
Benastatin B Similar to A Additional methylation at C-13
Benastatin C Presumed similar to A/B Undisclosed modifications (likely chloro)
Benastatin D Not fully elucidated Hypothesized chloro or hydroxyl groups

Benastatins C and D are speculated to contain chlorine atoms based on biosynthetic precedents (e.g., benastatin K, a chlorinated derivative) . The exact structure of this compound remains unresolved, though it is closely related to benastatin C in functional assays .

Functional Comparison

Biological Activities:

Compound GST Inhibition (IC₅₀) Antibacterial Activity Apoptosis Induction Key Mechanism Insights Reference
Benastatin A ~50 µM (GSTπ) Active (Gram-positive) Yes (Colon 26 cells) Cell cycle arrest (G1/G0 phase)
Benastatin B Similar to A Active (Gram-positive) Not reported GST inhibition dominant
Benastatin C Comparable to A Not reported Not reported Synergistic lymphocyte activation
This compound Comparable to A/C Not reported Not reported GSTπ inhibition confirmed
  • GST Inhibition: All benastatins inhibit GSTπ, a key enzyme in detoxification and drug resistance. However, benastatin A’s apoptotic effects in colon cancer cells are independent of GST inhibition, whereas benastatins C and D may rely more on GSTπ blockade .

Therapeutic Potential and Limitations

  • Benastatin A: Promising for overcoming GST-mediated drug resistance in cancer, but its complex synthesis limits clinical use .
  • This compound: GSTπ inhibition suggests utility in chemotherapy adjuvants, but insufficient structural and pharmacological data hinder development .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with benastatin B, which contains a carboxylic acid group at the C-2 position. Deprotonation of the phenolic hydroxyl group using n-butyl lithium generates an oxyanion intermediate. This intermediate enhances the reactivity of the ortho position, enabling selective chlorination with tert-butyl hypochlorite (t-BuOCl). The chlorination step introduces a chlorine atom at the C-2 position, facilitating subsequent decarboxylation.

The final decarboxylation is achieved under mild acidic conditions, yielding Benastatin D. This method is notable for its precision in maintaining the integrity of the polycyclic scaffold while removing the carboxyl group.

Key Advantages and Limitations

  • Advantages :

    • High regioselectivity due to oxyanion-directed chlorination.

    • Compatibility with sensitive functional groups, such as ketones and ethers.

  • Limitations :

    • Requires strict anhydrous conditions and low temperatures (−78°C).

    • Multi-step purification processes reduce overall yield.

Thermal Decarboxylation in Dimethyl Sulfoxide (DMSO)

A second, more streamlined method employs thermal decarboxylation in DMSO, as reported in studies isolating benastatin derivatives.

Reaction Protocol

Benastatin B is dissolved in DMSO and heated to 140°C for 30 minutes under inert atmosphere. The reaction progress is monitored via high-performance liquid chromatography (HPLC), with decarboxylation confirmed by the disappearance of the benastatin B peak and emergence of a new peak corresponding to this compound. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 2:1) yields this compound with a recovery rate of 36.5%.

Mechanistic Insights

Thermal decarboxylation proceeds through a radical pathway, where high-temperature conditions promote homolytic cleavage of the C–COOH bond. DMSO acts as both a solvent and a mild oxidizing agent, stabilizing radical intermediates and preventing side reactions such as dimerization.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of both methods:

Parameter Chemical Decarboxylation Thermal Decarboxylation
Reaction Time 6–10 steps (multi-day)30 minutes
Temperature −78°C (deprotonation)140°C
Yield Not explicitly reported36.5%
Purification Column chromatographySilica gel chromatography
Scalability Demonstrated for gram-scaleLimited to milligram-scale
Functional Group Tolerance HighModerate

Efficiency and Practicality

The chemical method offers superior control over regioselectivity and functional group compatibility, making it suitable for synthesizing analogs for structure-activity relationship (SAR) studies. In contrast, the thermal method provides a rapid, one-step process but suffers from lower yields and potential decomposition at elevated temperatures.

Analytical Validation

Both methods employ chromatographic techniques for purification, with nuclear magnetic resonance (NMR) and mass spectrometry (MS) used to confirm structural integrity. For instance, the 1H^1H-NMR spectrum of this compound synthesized via thermal decarboxylation shows the absence of the carboxyl proton (δ 12.1 ppm) and a new singlet corresponding to the C-2 methyl group (δ 2.35 ppm) .

Q & A

Basic Research Questions

Q. What experimental assays are recommended to validate Benastatin D’s biological activity, particularly its potential inhibition of glutathione S-transferase (GST) and induction of apoptosis?

  • Methodological Answer : To assess GST inhibition, use in vitro enzyme activity assays with purified GST isoforms (e.g., rat liver GST or human GST-Pi) and measure IC₅₀ values via spectrophotometric methods . For apoptosis induction, employ DNA fragmentation analysis (e.g., agarose gel electrophoresis) and flow cytometry to quantify sub-G1 cell populations. Dose-response experiments (e.g., 5–50 µM) over 24–72 hours can establish potency . Include positive controls like ethacrynic acid (GST inhibitor) or staurosporine (apoptosis inducer) to validate assay reliability.

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity and selectivity in cancer cell lines?

  • Methodological Answer : Use a panel of cancer cell lines (e.g., colon, breast, or leukemia) and non-cancerous cells (e.g., human fibroblasts). Treat cells with this compound at logarithmic concentrations (e.g., 1–100 µM) for 24–96 hours. Measure viability via MTT or resazurin assays. Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism). Include replicates (n ≥ 3) and statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance. Normalize data to untreated controls and report selectivity indices (IC₅₀ ratio: non-cancerous vs. cancerous cells) .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structural identity?

  • Methodological Answer : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, 2D-COSY) to confirm molecular structure. Use HPLC with UV-Vis detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). For stability testing, conduct accelerated degradation studies under varied pH, temperature, and light conditions. Report retention times, spectral peaks, and elemental analysis (C, H, N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s activity, such as GST inhibition versus non-enzymatic apoptotic pathways?

  • Methodological Answer :

  • Comparative Studies : Test this compound in GST-knockout cell lines (e.g., CRISPR-Cas9) to isolate GST-dependent effects. Compare apoptosis markers (e.g., caspase-3 activation) between wild-type and knockout models .
  • Enzyme Kinetics : Conduct Michaelis-Menten assays to determine if this compound acts as a competitive or non-competitive GST inhibitor. Measure Ki values using Lineweaver-Burk plots .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes (e.g., BAX, BCL-2) in treated cells, independent of GST activity .

Q. What strategies are effective for synthesizing this compound analogs with enhanced pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the polyketide backbone via semi-synthetic approaches (e.g., esterification, hydroxylation). Test analogs in solubility assays (e.g., shake-flask method) and metabolic stability studies (e.g., liver microsomes).
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to GST isoforms. Prioritize analogs with improved LogP values (<3) for better membrane permeability .
  • In Vivo Validation : Administer top candidates in murine xenograft models. Monitor tumor volume, plasma half-life (LC-MS/MS), and toxicity (e.g., liver enzyme ALT/AST levels) .

Q. How should researchers address variability in this compound’s apoptotic effects across cell lines with differing genetic backgrounds?

  • Methodological Answer :

  • Multi-Omics Integration : Combine proteomic (e.g., Western blot for p53, survivin) and metabolomic (e.g., LC-MS for glutathione levels) profiling to identify resistance markers.
  • Co-Culture Systems : Simulate tumor microenvironments using 3D spheroids or patient-derived organoids. Assess apoptosis in hypoxic vs. normoxic conditions .
  • Data Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR/Western blot and include internal standards in mass spectrometry to mitigate technical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benastatin D
Reactant of Route 2
Benastatin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.